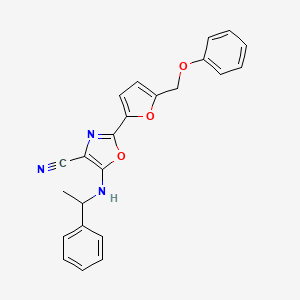
2-(5-(Phenoxymethyl)furan-2-yl)-5-((1-phenylethyl)amino)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(Phenoxymethyl)furan-2-yl)-5-((1-phenylethyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyzed Synthesis of Oxazine Derivatives
In(OTf)3-catalyzed Tandem aza-Piancatelli Rearrangement/Michael Reaction
Furan-2-yl(phenyl)methanol derivatives, including structures related to the specified compound, undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3. This process affords the corresponding oxazine derivatives in good yields, high selectivity, and short reaction times. This methodology highlights the utility of furan derivatives in synthesizing complex heterocyclic structures, showcasing their potential in medicinal chemistry and drug design (B. Reddy et al., 2012).
Neuropharmacological Evaluation
Synthesis and Evaluation of Isoxazoline Derivatives as Antidepressant and Anti-anxiety Agents
A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated for their antidepressant and antianxiety activities. These studies demonstrate the potential of furan and oxazole derivatives for developing new therapeutic agents targeting neurological conditions (J. Kumar, 2013).
ACE Inhibitors from 5-Hydroxy Indanone Derivatives
Novel Triazole Derivatives as Angiotensin Converting Enzyme (ACE) Inhibitors
Triazole derivatives synthesized from 5-hydroxy indanone showed significant activity as ACE inhibitors, indicating their potential in treating cardiovascular diseases. These compounds were evaluated for their inhibitory activity and minimal toxicity, suggesting the viability of incorporating oxazole and furan moieties into cardiovascular drug discovery (Hanmanth Reddy Vulupala et al., 2018).
Nitric Oxide Donors
Furoxans as Nitric Oxide Donors
Compounds containing furoxan rings, similar in structure to the given compound, have been studied for their ability to release nitric oxide under specific conditions. These studies have implications for developing therapeutics that require the modulation of nitric oxide levels, such as vasodilators and platelet aggregation inhibitors (C. Medana et al., 1994).
Energetic Materials
Energetic Salts Based on Furazan Derivatives
Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives for their application as insensitive energetic materials showcases the potential of furan and oxazole derivatives in materials science. These compounds offer superior detonation performance compared to traditional explosives like TNT, highlighting their significance in developing safer and more effective energetic materials (Qiong Yu et al., 2017).
Properties
IUPAC Name |
2-[5-(phenoxymethyl)furan-2-yl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16(17-8-4-2-5-9-17)25-22-20(14-24)26-23(29-22)21-13-12-19(28-21)15-27-18-10-6-3-7-11-18/h2-13,16,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRVWJGSDAOWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
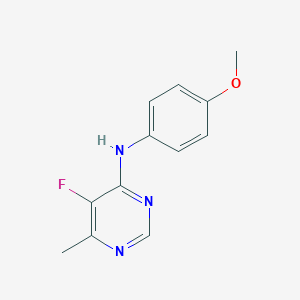
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2707208.png)

![3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile](/img/structure/B2707211.png)
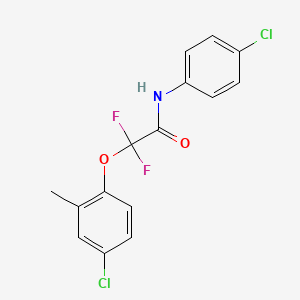
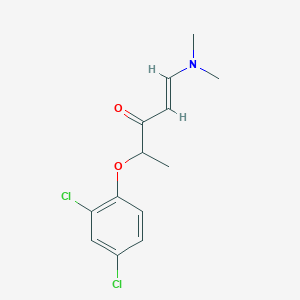
![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2707215.png)
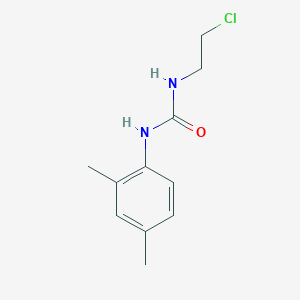
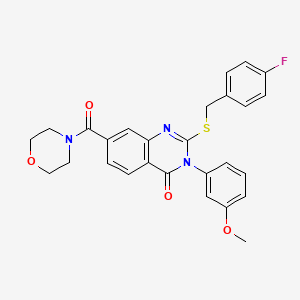
![N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B2707223.png)
![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2707224.png)
![2-(2-Methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2707227.png)
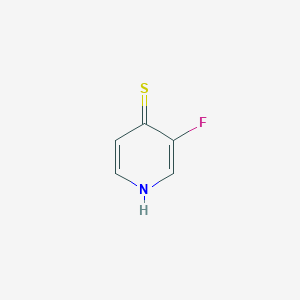
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2707230.png)
